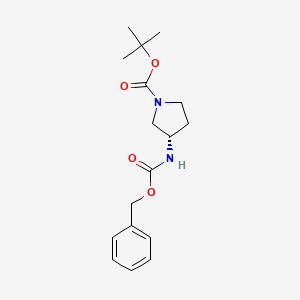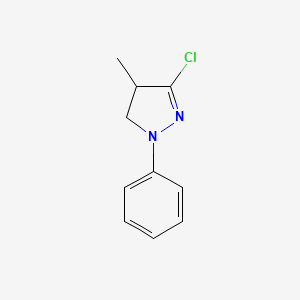![molecular formula C12H17NO2 B1315014 Butanoic acid, 4-[(2-phenylethyl)amino]- CAS No. 73343-87-0](/img/structure/B1315014.png)
Butanoic acid, 4-[(2-phenylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Butanoic acid, 4-[(2-phenylethyl)amino]-” is a chemical compound with the molecular formula C12H17NO2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(2-phenylethyl)amino]-” consists of a butanoic acid backbone with a phenylethylamino group attached to the fourth carbon . The exact 3D conformation of the molecule would depend on various factors, including its environment and the presence of any chiral centers.Scientific Research Applications
Synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid
4-(3-Amino-2-carboxy phenyl) butanoic acid serves as a crucial intermediate for synthesizing new thymidylate synthase inhibitors. Its synthesis involves several steps, such as nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, offering a cost-effective and industrially scalable method (Yuan Guo-qing, 2013).
Structural and Molecular Docking Studies
Vibrational, structural, electronic, and optical properties of butanoic acid derivatives, specifically 4-[(2, 6) dichlorophenyl amino] 2-methylidene 4-oxobutanoic acid and its counterparts, have been explored through experimental spectra and theoretical calculations. These studies highlight the molecule's stability, reactivity, and potential as nonlinear optical materials. Additionally, auto-dock studies underline their significance in inhibiting Placenta growth factor (PIGF-1), indicating biological activities and potential pharmacological importance (K. Vanasundari et al., 2018).
properties
IUPAC Name |
4-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKJSGJFFTJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481086 |
Source


|
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73343-87-0 |
Source


|
| Record name | Butanoic acid, 4-[(2-phenylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














